molecular formula C7H5F2NO3 B2920051 3-(Difluoromethoxy)isonicotinic acid CAS No. 1211526-06-5

3-(Difluoromethoxy)isonicotinic acid

Cat. No.: B2920051
CAS No.: 1211526-06-5
M. Wt: 189.118
InChI Key: XVMLACSZUOQADC-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H5F2NO3 It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)isonicotinic acid typically involves the introduction of the difluoromethoxy group to the isonicotinic acid framework. One common method involves the nucleophilic substitution reaction of isonicotinic acid derivatives with difluoromethylating agents. For instance, the reaction of isonicotinic acid with difluoromethyl ether in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. The use of continuous flow reactors and other advanced techniques may enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The difluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-(Difluoromethoxy)isonicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(difluoromethoxy)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-10-2-1-4(5)6(11)12/h1-3,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMLACSZUOQADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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